molecular formula C22H25N3O2S B11299202 N-cyclopropyl-2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-cyclopropyl-2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No.: B11299202
M. Wt: 395.5 g/mol
InChI Key: MGTLXHWDLUMWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylphenoxy group, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through a nucleophilic substitution reaction using 2,3-dimethylphenol and an appropriate alkylating agent.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached via a cyclopropanation reaction using a suitable cyclopropylating reagent.

    Final Assembly: The final step involves the coupling of the benzodiazole core with the dimethylphenoxy and cyclopropyl groups under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of N-cyclopropyl-2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole or phenoxy rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzodiazole or phenoxy rings.

Scientific Research Applications

N-cyclopropyl-2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.

    Medicine: The compound has potential therapeutic applications, such as antimicrobial, antiviral, or anticancer agents, due to its unique structural features.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(2,3-dimethylphenoxy)acetamide: A structurally related compound with similar chemical properties.

    2-(2,3-dimethylphenoxy)ethylamine: Another related compound with a different functional group.

    Benzodiazole derivatives: A class of compounds with similar core structures but varying substituents.

Uniqueness

N-cyclopropyl-2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide is unique due to its combination of a cyclopropyl group, a dimethylphenoxy group, and a benzodiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclopropyl-2-[2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H25N3O2S/c1-15-6-5-9-20(16(15)2)27-12-13-28-22-24-18-7-3-4-8-19(18)25(22)14-21(26)23-17-10-11-17/h3-9,17H,10-14H2,1-2H3,(H,23,26)

InChI Key

MGTLXHWDLUMWGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.